molecular formula C10H12N2O3 B325107 N-(2-methyl-3-nitrophenyl)propanamide

N-(2-methyl-3-nitrophenyl)propanamide

Cat. No.: B325107
M. Wt: 208.21 g/mol
InChI Key: XRWOREYTADZPQQ-UHFFFAOYSA-N
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Description

N-(2-Methyl-3-nitrophenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone linked to a 2-methyl-3-nitrophenyl group.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-(2-methyl-3-nitrophenyl)propanamide

InChI

InChI=1S/C10H12N2O3/c1-3-10(13)11-8-5-4-6-9(7(8)2)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)

InChI Key

XRWOREYTADZPQQ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C

Canonical SMILES

CCC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their substituent variations are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
N-(2-Methyl-3-nitrophenyl)propanamide 2-CH₃, 3-NO₂ on phenyl ~208.21 (calculated) Methyl and nitro groups introduce steric hindrance and electron withdrawal.
N-(3-Nitrophenyl)-2,2-dimethylpropanamide 3-NO₂ on phenyl; α,α-dimethyl on propanamide 222.24 Dimethyl groups enhance hydrophobicity; nitro group stabilizes the structure.
N-(2-Nitrophenyl)-3-[5-(3-nitrophenyl)furyl]propanamide 2-NO₂ on phenyl; furyl substituent 381.34 Extended conjugation via furyl group may enhance UV absorption and bioactivity.
N-[2-(Ethylamino)-5-nitrophenyl]propanamide 5-NO₂ on phenyl; ethylamino (-NHCH₂CH₃) ~237.25 (calculated) Amino group introduces basicity; nitro group enhances polarity.

Physicochemical Properties

  • Melting Points: Substituents significantly impact melting behavior. For example, N-(3-nitrophenyl)-2,2-dimethylpropanamide (222.24 g/mol) likely has a higher melting point than non-nitrated analogues due to nitro-group-induced dipole interactions . In , a nitro-containing precursor showed distinct melting points post-reaction, indicating structural modifications .
  • Solubility : Nitro groups generally reduce aqueous solubility but enhance solubility in polar organic solvents. Methyl groups may slightly offset this by increasing hydrophobicity.

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